An In-depth Technical Guide to 5'-O-DMT-N4-Ac-dC in DNA Synthesis
An In-depth Technical Guide to 5'-O-DMT-N4-Ac-dC in DNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5'-O-DMT-N4-Ac-dC, a critical building block in the chemical synthesis of DNA. We will delve into its chemical properties, its precise role in solid-phase oligonucleotide synthesis, and provide detailed experimental protocols for its use.
Introduction to 5'-O-DMT-N4-Ac-dC
5'-O-DMT-N4-Ac-dC, chemically known as N4-Acetyl-2'-deoxy-5'-O-(4,4'-dimethoxytrityl)cytidine, is a modified deoxynucleoside essential for the automated solid-phase synthesis of oligonucleotides.[1][2] It is a derivative of 2'-deoxycytidine, one of the four fundamental nucleosides that constitute DNA. The key to its function lies in the two crucial protecting groups attached to the deoxycytidine core:
-
The 5'-O-Dimethoxytrityl (DMT) group: This bulky, acid-labile group protects the 5'-hydroxyl function of the deoxyribose sugar.[1][2] Its presence prevents unwanted polymerization during the synthesis of the phosphoramidite (B1245037) monomer and ensures the stepwise, controlled addition of nucleotides in the 3' to 5' direction during oligonucleotide synthesis.[3] Its removal, or "detritylation," is a key step in each synthesis cycle, exposing the 5'-hydroxyl for the subsequent coupling reaction.[3]
-
The N4-Acetyl (Ac) group: This group protects the exocyclic amino group of the cytosine base.[1][2] This protection is vital to prevent side reactions at this nucleophilic site during the various chemical steps of oligonucleotide synthesis, thereby ensuring the integrity of the final DNA sequence.[1][2]
These protecting groups render 5'-O-DMT-N4-Ac-dC a stable and reliable phosphoramidite monomer, a key reagent in the construction of custom DNA sequences for a wide array of applications, including therapeutics, diagnostics, and fundamental research.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of 5'-O-DMT-N4-Ac-dC is presented in the table below.
| Property | Value |
| Chemical Formula | C₃₂H₃₃N₃O₇ |
| Molecular Weight | 571.62 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in acetonitrile, dichloromethane, and other common organic solvents used in DNA synthesis. |
| Purity | Typically >98% for use in oligonucleotide synthesis. |
Role in the Solid-Phase Oligonucleotide Synthesis Cycle
Automated solid-phase DNA synthesis is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing oligonucleotide chain. 5'-O-DMT-N4-Ac-dC, in its phosphoramidite form (5'-O-DMT-N4-Ac-dC-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite), is a key player in this process. The four main steps of each cycle are:
-
Detritylation: The cycle begins with the removal of the 5'-DMT group from the nucleotide bound to the solid support. This is achieved by treatment with a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.[3] This step exposes the 5'-hydroxyl group, making it available for the next reaction.
-
Coupling: The 5'-O-DMT-N4-Ac-dC phosphoramidite, pre-activated with an activator like 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), is delivered to the solid support.[1] The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleotide, forming a phosphite (B83602) triester linkage.[1]
-
Capping: To prevent the elongation of any unreacted chains (which would result in deletion mutations), a capping step is performed. This is typically achieved by acetylating the unreacted 5'-hydroxyl groups using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[4]
-
Oxidation: The unstable phosphite triester linkage is converted to a more stable pentavalent phosphate (B84403) triester by oxidation.[4] This is commonly done using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[4]
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Experimental Protocols
The following are generalized protocols for the use of 5'-O-DMT-N4-Ac-dC phosphoramidite in automated DNA synthesis. Specific parameters may need to be optimized based on the synthesizer and the specific oligonucleotide sequence.
Reagent Preparation
-
5'-O-DMT-N4-Ac-dC Phosphoramidite Solution: Prepare a 0.1 M solution in anhydrous acetonitrile.
-
Activator Solution: Prepare a 0.45 M solution of 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile.
-
Deblocking Solution: 3% (w/v) trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.
-
Capping Solution A: Acetic anhydride/2,6-lutidine/tetrahydrofuran (1:1:8 v/v/v).
-
Capping Solution B: 16% (v/v) N-methylimidazole in tetrahydrofuran.
-
Oxidizing Solution: 0.02 M iodine in tetrahydrofuran/pyridine/water (7:2:1 v/v/v).
Automated Synthesis Cycle
The following table outlines a typical protocol for a single coupling cycle.
| Step | Reagent(s) | Duration | Purpose |
| 1. Detritylation | 3% TCA or DCA in DCM | 60-120 seconds | Removal of the 5'-DMT protecting group. |
| 2. Wash | Anhydrous Acetonitrile | 30-60 seconds | Removal of detritylation solution and cleaved DMT cation. |
| 3. Coupling | 0.1 M 5'-O-DMT-N4-Ac-dC phosphoramidite + 0.45 M Activator | 30-180 seconds | Formation of the phosphite triester linkage. |
| 4. Wash | Anhydrous Acetonitrile | 30-60 seconds | Removal of excess phosphoramidite and activator. |
| 5. Capping | Capping A + Capping B | 30-60 seconds | Acetylation of unreacted 5'-hydroxyl groups. |
| 6. Wash | Anhydrous Acetonitrile | 30-60 seconds | Removal of capping reagents. |
| 7. Oxidation | 0.02 M Iodine Solution | 30-60 seconds | Oxidation of the phosphite triester to a phosphate triester. |
| 8. Wash | Anhydrous Acetonitrile | 30-60 seconds | Removal of oxidizing solution. |
Cleavage and Deprotection
Upon completion of the synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed. The N4-acetyl group of deoxycytidine offers advantages in deprotection due to its higher lability compared to the more traditional N4-benzoyl (Bz) group, allowing for milder and faster deprotection conditions.[5]
Standard Deprotection (Ammonium Hydroxide):
-
Reagent: Concentrated ammonium (B1175870) hydroxide (B78521) (28-30%).
-
Procedure:
-
Incubate the solid support with concentrated ammonium hydroxide at 55°C for 8-12 hours.
-
Alternatively, for faster deprotection, incubate at 65°C for 2-4 hours.
-
Cool the solution and remove the supernatant containing the cleaved and deprotected oligonucleotide.
-
Lyophilize the sample to remove the ammonia (B1221849).
-
Fast Deprotection (AMA):
The use of a mixture of aqueous ammonium hydroxide and aqueous methylamine (B109427) (AMA) is particularly effective for oligonucleotides synthesized with Ac-dC, as it significantly reduces deprotection times and minimizes side reactions that can occur with Bz-dC.[6][7]
-
Reagent: A 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine.
-
Procedure:
-
Incubate the solid support with the AMA solution at 65°C for 10-15 minutes.[4]
-
Cool the solution and process as described for the standard deprotection.
-
Ultra-Mild Deprotection:
For oligonucleotides containing sensitive modifications that are not stable to ammonia or AMA, an ultra-mild deprotection protocol can be employed. This requires the use of other "ultra-mild" protected phosphoramidites for dA and dG (e.g., Pac-dA and iPr-Pac-dG).
-
Reagent: 0.05 M potassium carbonate in anhydrous methanol.[6]
-
Procedure:
-
Incubate the solid support with the potassium carbonate solution at room temperature for 4 hours.[6]
-
Neutralize the solution with an appropriate acid (e.g., acetic acid) before proceeding to purification.
-
Data Presentation: Deprotection Conditions and Times
The choice of deprotection conditions is critical for obtaining high-purity oligonucleotides. The following table summarizes typical deprotection times for the N4-acetyl group on deoxycytidine compared to the N4-benzoyl group.
| Deprotection Reagent | Temperature | N4-Acetyl-dC Deprotection Time | N4-Benzoyl-dC Deprotection Time | Notes |
| Concentrated NH₄OH | 55°C | 8-12 hours | 16-24 hours | Standard deprotection method. |
| Concentrated NH₄OH | 65°C | 2-4 hours | 8-12 hours | Faster deprotection at elevated temperature. |
| AMA (1:1 NH₄OH/MeNH₂) | 65°C | 10-15 minutes | > 1 hour (with potential side reactions) | "UltraFAST" deprotection; Ac-dC is recommended to avoid side reactions observed with Bz-dC.[6] |
| 0.05 M K₂CO₃ in Methanol | Room Temp. | ~4 hours | Not commonly used | "UltraMILD" deprotection, requires other ultra-mild protecting groups on dA and dG.[6] |
Logical Workflow for Oligonucleotide Synthesis and Deprotection
The overall process from receiving the phosphoramidite to obtaining the final purified oligonucleotide follows a logical workflow.
Caption: Workflow from synthesis to final product.
Conclusion
5'-O-DMT-N4-Ac-dC is a cornerstone of modern DNA synthesis, offering reliability and versatility. The N4-acetyl protecting group, in particular, provides significant advantages in terms of deprotection efficiency, allowing for faster and milder conditions that are compatible with a wide range of sensitive modifications. A thorough understanding of its properties and the associated experimental protocols is essential for researchers and professionals aiming to synthesize high-quality oligonucleotides for demanding applications in research, diagnostics, and therapeutics.
References
- 1. DNA寡核苷酸合成 [sigmaaldrich.com]
- 2. myuchem.com [myuchem.com]
- 3. atdbio.com [atdbio.com]
- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 5. researchgate.net [researchgate.net]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
